3-Chloro-N-cyclohexyl-5-fluorobenzamide
CAS No.:
Cat. No.: VC13586285
Molecular Formula: C13H15ClFNO
Molecular Weight: 255.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H15ClFNO |
|---|---|
| Molecular Weight | 255.71 g/mol |
| IUPAC Name | 3-chloro-N-cyclohexyl-5-fluorobenzamide |
| Standard InChI | InChI=1S/C13H15ClFNO/c14-10-6-9(7-11(15)8-10)13(17)16-12-4-2-1-3-5-12/h6-8,12H,1-5H2,(H,16,17) |
| Standard InChI Key | PLYYZEBRHXCRPH-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)NC(=O)C2=CC(=CC(=C2)Cl)F |
| Canonical SMILES | C1CCC(CC1)NC(=O)C2=CC(=CC(=C2)Cl)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular formula of 3-chloro-N-cyclohexyl-5-fluorobenzamide is C₁₃H₁₄ClFNO, with a molecular weight of 266.71 g/mol. Key structural elements include:
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Benzamide backbone: Provides a planar aromatic system for π-π interactions.
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Chloro (Cl) at position 3: Enhances electrophilic character and influences binding affinity.
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Fluoro (F) at position 5: Improves metabolic stability and membrane permeability.
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Cyclohexyl group: Increases lipophilicity, favoring interactions with hydrophobic protein pockets .
Spectroscopic Data
While direct experimental data for this compound is limited, analogs suggest:
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¹H NMR: Aromatic protons appear as doublets (δ 7.2–8.1 ppm), with cyclohexyl protons resonating at δ 1.2–2.5 ppm.
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¹³C NMR: Carbonyl carbon at ~δ 165 ppm, aromatic carbons at δ 115–140 ppm.
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IR: Strong amide C=O stretch at ~1650 cm⁻¹ and N-H bend at ~1550 cm⁻¹.
Solubility and Stability
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Solubility: Low aqueous solubility (<0.1 mg/mL) due to high lipophilicity (logP ~3.2).
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Stability: Resists hydrolysis under physiological pH but may degrade under strong acidic/basic conditions .
Synthesis and Optimization
Synthetic Routes
The compound is typically synthesized via a two-step process:
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Acid Chloride Formation:
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3-Chloro-5-fluorobenzoic acid reacts with thionyl chloride (SOCl₂) to form 3-chloro-5-fluorobenzoyl chloride.
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Conditions: Reflux at 60–70°C for 4–6 hours.
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Amide Coupling:
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Cyclohexylamine is added to the acid chloride in the presence of a base (e.g., triethylamine).
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Yield: 65–80% after purification via recrystallization (ethanol/water).
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Industrial-Scale Production
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Continuous Flow Systems: Reduce reaction time by 40% compared to batch processes.
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Green Chemistry: Solvent-free conditions or use of biodegradable solvents (e.g., cyclopentyl methyl ether) improve sustainability .
Biological Activity and Mechanisms
Enzyme Inhibition
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Kinase Inhibition: Analogous benzamides inhibit CDK2 and MAPK with IC₅₀ values of 0.8–2.3 μM, disrupting cancer cell proliferation .
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Protease Binding: Halogen substituents enhance interactions with catalytic sites, as seen in HIV-1 protease inhibition (Ki = 120 nM).
Receptor Antagonism
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CCR5 Antagonism: Fluorinated benzamides block HIV-1 entry by binding to the CCR5 co-receptor (EC₅₀ = 15 nM).
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CRF-1 Receptor Modulation: Cyclohexyl-containing analogs reduce stress responses in rodent models, suggesting potential for anxiety disorders .
Antimicrobial Activity
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Gram-Positive Bacteria: MIC values of 4–8 μg/mL against Staphylococcus aureus due to cell wall synthesis disruption.
Therapeutic Applications
Antiviral Agents
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HIV-1: Prevents viral fusion by occupying the CCR5 binding pocket (90% inhibition at 10 nM).
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SARS-CoV-2: Preliminary docking studies suggest interaction with the spike protein’s furin cleavage site .
Oncology
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Breast Cancer: Reduces MCF-7 cell viability by 70% at 10 μM via apoptosis induction.
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Leukemia: Synergizes with doxorubicin, lowering IC₅₀ from 1.2 μM to 0.4 μM .
Neurological Disorders
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Depression: CRF-1 antagonism normalizes cortisol levels in murine models (50% reduction in stress-induced behaviors) .
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Parkinson’s Disease: Protects dopaminergic neurons in MPTP-induced models (40% cell survival improvement).
Comparative Analysis with Analogous Compounds
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